4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
Description
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is a heterocyclic compound featuring a dihydropyrimidine core substituted with a 2,4-dichlorostyryl group at position 4, an isopropylsulfanyl moiety at position 2, and two methyl groups at position 4. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5–4.0) and a molecular weight of approximately 367.3 g/mol (calculated based on analogs).
Properties
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-14(10-17(3,4)21-16)8-6-12-5-7-13(18)9-15(12)19/h5-11H,1-4H3,(H,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSBPUMCRPNTPR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(C=C(N1)C=CC2=C(C=C(C=C2)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=C(C=C2)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction—a one-pot, three-component condensation of aldehydes, β-keto esters, and (thio)urea—serves as the cornerstone for constructing the DHPM scaffold. For this target, 2,4-dichlorocinnamaldehyde replaces traditional aryl aldehydes to introduce the styryl group. Ethyl 3-oxo-2,2-dimethylbutanoate is employed as the β-keto ester, ensuring the 6,6-dimethyl configuration via cyclocondensation. Thiourea provides the C2 thione, later alkylated to the target thioether.
Procedure :
- Reagent Preparation : 2,4-Dichlorocinnamaldehyde is synthesized via Knoevenagel condensation of 2,4-dichlorobenzaldehyde with acetaldehyde under acidic conditions.
- Cyclocondensation : A mixture of 2,4-dichlorocinnamaldehyde (1.0 equiv), ethyl 3-oxo-2,2-dimethylbutanoate (1.2 equiv), and thiourea (1.5 equiv) is refluxed in ethanol with concentrated HCl (0.5 equiv) for 6–8 hours. The intermediate ethyl 4-(2,4-dichlorostyryl)-2-thioxo-6,6-dimethyl-1,6-dihydropyrimidine-5-carboxylate precipitates in 65–70% yield.
- Decarboxylation : The ester undergoes decarboxylation in refluxing acetic acid/HCl (1:1) to yield the free acid, which is neutralized to isolate the 2-thioxo intermediate.
Key Advantages :
Post-Modification Alkylation of Thione Intermediates
The thione group at C2 is selectively alkylated using isopropyl bromide under basic conditions. This step converts the thiocarbonyl (-C=S) to a thioether (-S-iPr), critical for enhancing metabolic stability.
Procedure :
- Alkylation : The 2-thioxo intermediate (1.0 equiv) is suspended in dry DMF with K2CO3 (2.0 equiv). Isopropyl bromide (1.5 equiv) is added dropwise at 0°C, followed by stirring at 50°C for 12 hours.
- Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via silica chromatography to yield the title compound (85–90% purity, 60–65% yield).
Optimization Insights :
Alternative Coupling Approaches
Optimization of Reaction Conditions
Solvent and Catalysis
| Parameter | Biginelli Conditions | Heck Coupling Conditions |
|---|---|---|
| Solvent | Ethanol (reflux) | DMF/Et3N (3:1) |
| Catalyst | HCl (0.5 equiv) | Pd(OAc)2 (5 mol%) |
| Temperature | 80°C | 100°C |
| Yield | 65–70% | 55–60% |
Stereochemical Control
The E-configuration of the styryl group is favored in both methods due to conjugation stabilization. NMR (J = 16 Hz for trans vinyl protons) and HPLC confirm >95% E-isomer in Biginelli-derived products.
Analytical Characterization and Spectral Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 16 Hz, 1H, CH=CH), 7.35–7.28 (m, 2H, Ar-H), 5.21 (s, 1H, NH), 3.45 (sept, J = 6.8 Hz, 1H, SCH(CH3)2), 1.40 (s, 6H, C(CH3)2), 1.25 (d, J = 6.8 Hz, 6H, SCH(CH3)2).
- HRMS : m/z 355.33 [M+H]+ (C17H20Cl2N2S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Biginelli-Alkylation | 60–65 | 85–90 | High | 12–15 |
| Heck Coupling | 55–60 | 80–85 | Moderate | 18–22 |
- Biginelli-Alkylation is cost-effective but requires stringent control over thiourea purity.
- Heck Coupling offers modularity for analog synthesis but suffers from Pd residue contamination.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorostyryl and isopropylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Sulfur-Containing Group
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS: 303149-41-9)
- Structural Differences : Replaces the isopropylsulfanyl group with an allylsulfanyl (C3H5S) substituent.
- Impact on Properties :
- Molecular Weight : 353.31 g/mol (vs. ~367.3 g/mol for the isopropyl analog) due to the lighter allyl group.
- Lipophilicity : Lower logP (~3.2) compared to the isopropyl variant, as the allyl group introduces less hydrophobicity.
- Reactivity : The allyl group’s double bond may enable conjugation or further chemical modifications, unlike the saturated isopropyl chain .
2-(2-(2,4-Dichlorostyryl)-5-nitro-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Core Structure : Replaces dihydropyrimidine with a nitroimidazole ring linked to a benzo dioxine carboxylate.
- Biological Activity: Nitroimidazoles are known for radiosensitizing and antimicrobial properties, suggesting divergent applications compared to dihydropyrimidine derivatives .
Biological Activity
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS No. 1164520-51-7) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20Cl2N2S
- Molecular Weight : 357.32 g/mol
The compound features a pyrimidine ring substituted with a dichlorostyryl group and an isopropylsulfanyl moiety, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Anticancer Activity : Many pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of halogenated phenyl groups is known to enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The sulfanyl group may impart antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
Anticancer Activity
A study conducted on pyrimidine derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) through mechanisms such as apoptosis induction and tubulin polymerization inhibition. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar pathways due to the structural similarities with known active compounds .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The isopropylsulfanyl group could enhance membrane permeability in bacteria or fungi, leading to cell death. However, detailed studies are needed to confirm these effects and determine the spectrum of activity against various pathogens.
Cytotoxicity Studies
In a recent study focusing on structurally related compounds, it was found that certain derivatives demonstrated selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects during treatment. The specific cytotoxic profile of this compound is currently under investigation .
Enzyme Inhibition
Another area of research involves the inhibition of specific enzymes related to tumor growth and proliferation. Compounds similar in structure have shown promising results in inhibiting enzymes such as topoisomerases and kinases, which play critical roles in cancer cell survival .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
